(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CNS Drug Discovery Physicochemical Profiling SAR Studies

CNS medicinal chemistry programs relying on racemic or non-isopropyl aminotetralin analogs face unpredictable SAR, particularly in tuning selectivity between serotonin and dopamine receptor subtypes. This (S)-enantiomerically pure 7-isopropyl-1-aminotetralin hydrochloride provides a defined steric and lipophilic fingerprint (logP 3.494) that eliminates chiral ambiguity and delivers consistent, reproducible pharmacological profiles. • Enables discrimination of 5-HT1A vs. D2/D3 receptor engagement in aminergic GPCR SAR campaigns • High-melting crystalline HCl salt (288-290°C) ensures reproducible weighing and eliminates salt-screening overhead for HTS • 95% purity, single enantiomer; room-temperature storage and ambient shipping streamline global procurement

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
Cat. No. B13635624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(CCCC2N)C=C1.Cl
InChIInChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1
InChIKeyAKMJSBFUAFSUMU-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: A Chiral Building Block for CNS Drug Discovery


(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral, enantiomerically pure tetralin derivative stabilized as its hydrochloride salt [1]. It is characterized by a specific (S)-configuration at the C-1 amine position alongside a bulky isopropyl substituent at the 7-position of the tetrahydronaphthalene scaffold [1]. This compound is a primary amine building block with a molecular weight of 225.76 g/mol and a defined hydrophobicity (logP 3.494) [1], positioning it as a key intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting central nervous system (CNS) receptors and enzymes.

Chiral scaffold (S)-tetralin-1-amine for CNS target SAR
Steric control 7-isopropyl substituent probes lipophilic binding pockets
Defined form Hydrochloride salt ensures reproducible solid-state handling

Why Generic 7-Alkyl Tetralin Amines Cannot Replace the (1S)-7-Isopropyl Specifity


Substitution with other 7-alkyl-1-aminotetralins or racemic mixtures introduces unpredictable changes in potency, selectivity, and pharmacokinetics. The isopropyl group's specific branched bulk at the 7-position dramatically alters lipophilicity and steric interactions with target proteins compared to smaller (e.g., methyl) or larger unbranched substituents [1]. Crucially, the (S)-enantiomer's stereochemistry often provides a distinct pharmacological profile versus the (R)-enantiomer in chiral biological environments, making simple racemic substitution inadequate [2]. The field of 2-aminotetralin pharmacology clearly demonstrates that subtle alkyl substitutions can shift receptor selectivity between serotonin and dopamine subtypes, underscoring the need for precise chemical identity [3].

7‑alkyl substitution

Isopropyl vs. methyl bulk may shift lipophilicity‑driven target interactions, altering receptor selectivity.

(S)‑enantiomer identity

(S)-configuration may exhibit a distinct pharmacological profile in chiral environments; racemic or (R)-form may not reproduce the same SAR.

Tetralin scaffold sensitivity

Class‑level evidence shows that small alkyl changes on 2‑aminotetralins can redirect activity between serotonin and dopamine receptor subtypes.

Quantitative Differentiation Evidence for (1S)-7-Isopropyl-1-aminotetraline HCl vs. Key Analogs


Increased Lipophilicity vs. 7-Methyl Analog Drives CNS Permeability Potential

The target compound exhibits significantly higher calculated lipophilicity compared to the most common analog, (R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The isopropyl substituent results in an XLogP3 of 3.49, a substantial increase over the methyl analog's XLogP3 of 1.9 [1][2]. This 1.59 log unit increase predicts enhanced passive membrane permeability and blood-brain barrier penetration, a critical factor for CNS-targeted programs [1][2].

Lipophilicity Shift
Cross-study comparable
XLogP3 3.49 vs. 1.9 (methyl analog) Δ +1.59
Supports CNS permeability profiling context
Computed values; cross-study comparison requires verification
CNS Drug Discovery Physicochemical Profiling SAR Studies

Bulkier 7-Isopropyl Substituent Provides Steric Differentiation from Methyl Analog

The molecular weight increase from the 7-methyl to the 7-isopropyl analog directly translates to a 28.2% increase in bulk (161.24 vs. 225.76 g/mol) and a significantly larger steric footprint [1][2]. This steric differentiation is a primary driver of subtype selectivity in receptor families like GPCRs, where it can control access to specific binding pockets, as corroborated by class-level findings that bulky N-alkyl substitution in 2-aminotetralins dictates alpha-agonist versus dopamine-receptor stimulating activity [3][4].

Steric Bulk Increase
Class-level inference
225.76 g/mol (HCl) vs. 161.24 g/mol (methyl free base) Δ +64.52 g/mol (+28%)
Supports steric differentiation in SAR campaigns
Class-level inference from 2-aminotetralin pharmacology
Medicinal Chemistry Receptor Tyrosine Kinases Steric Bulk Optimization

High Purity and Defined Physicochemical Solid-State Profile Ensures Reproducible Procurement

The compound is available as a single, well-characterized enantiomer with a standard purity of 95% and a defined melting point of 288-290°C for its hydrochloride salt [1]. In contrast, many analog suppliers offer the racemic free base (e.g., CAS 59376-77-1) which requires the end-user to perform chiral resolution and salt formation, introducing significant process variability . The hydrochloride salt form guarantees a solid-state profile with a high, sharp melting point, indicating a stable crystalline lattice suitable for reproducible weighing in biological assays, an advantage over lower melting or poorly defined free base forms.

Solid-State Identity
Cross-study comparable
Enantiopure HCl salt, mp 288–290 °C, purity 95%
Defined single‑enantiomer solid form for reproducible bioassay preparation
Racemic free base may require in‑house resolution and salt screening
Chemical Procurement Quality Control Solid-State Chemistry

Optimal Research Applications for (1S)-7-Isopropyl-1-aminotetraline HCl Based on Evidence


Central Nervous System (CNS) Lead Optimization

The evidence confirms this compound's high lipophilicity (logP 3.49) and defined steric bulk, making it a superior starting material for modifying CNS drug candidates. Its physicochemical profile is specifically aligned with enhancing blood-brain barrier penetration, a common challenge in neurological disease programs [1]. The isopropyl group's quantitative impact on membrane permeability, as inferred from class studies on 2-aminotetralins, supports its selection for optimizing leads against CNS targets [1][2].

GPCR Subtype Selectivity Profiling

The compound's unique combination of (S)-stereochemistry and 7-isopropyl substitution provides a distinct steric and lipophilic fingerprint for probing GPCR binding pockets. Class-level evidence shows that similar structural changes in 2-aminotetralins can redirect activity between serotonin (5-HT1A) and dopamine (D2/D3) receptor subtypes [1]. Therefore, this compound is ideal as a core scaffold in SAR studies aimed at achieving target-specific selectivity within the aminergic GPCR family, particularly where the methyl analog has proven non-selective [2].

High-Throughput Crystallization and Solid-Form Screening

With a sharp, high melting point (288-290°C) and defined hydrochloride salt, this compound offers a robust solid-state starting point for crystallization trials [1]. Its use eliminates the need for initial salt screening, accelerating structure-based drug design and enabling reproducible high-throughput screening (HTS) assays that demand high chemical stability and consistent dissolution properties [1].

Application
Selection Property
Validation Focus
CNS target SAR studies
Reported high lipophilicity context
Permeability and CNS exposure assessment
GPCR subtype selectivity profiling
Chiral (S)-configuration and 7‑isopropyl steric fingerprint
Receptor binding selectivity review
Solid‑form and crystallization studies
Defined hydrochloride salt with high melting point
Reproducible solid‑state handling and bioassay preparation
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